1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione 1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 1040675-35-1
VCID: VC11948018
InChI: InChI=1S/C17H21Cl2N3O4S/c18-13-3-1-4-14(17(13)19)20-7-9-21(10-8-20)27(25,26)12-11-22-15(23)5-2-6-16(22)24/h1,3-4H,2,5-12H2
SMILES: C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Molecular Formula: C17H21Cl2N3O4S
Molecular Weight: 434.3 g/mol

1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

CAS No.: 1040675-35-1

Cat. No.: VC11948018

Molecular Formula: C17H21Cl2N3O4S

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione - 1040675-35-1

Specification

CAS No. 1040675-35-1
Molecular Formula C17H21Cl2N3O4S
Molecular Weight 434.3 g/mol
IUPAC Name 1-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Standard InChI InChI=1S/C17H21Cl2N3O4S/c18-13-3-1-4-14(17(13)19)20-7-9-21(10-8-20)27(25,26)12-11-22-15(23)5-2-6-16(22)24/h1,3-4H,2,5-12H2
Standard InChI Key WNKXGYHGCYZLNU-UHFFFAOYSA-N
SMILES C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Canonical SMILES C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Introduction

The compound 1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a synthetic molecule belonging to the class of piperidine derivatives. Piperidine-based compounds are widely studied for their pharmacological potential, including antiviral, antibacterial, antipsychotic, and anti-inflammatory properties. This article provides an in-depth exploration of its structure, synthesis, biological activities, and potential applications.

Synthesis

The synthesis of 1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves:

  • Preparation of Piperazine Derivative: The starting material is typically a dichlorophenyl-substituted piperazine.

  • Sulfonation Reaction: Introduction of the sulfonyl group using sulfonating agents like chlorosulfonic acid or sulfur trioxide.

  • Coupling with Piperidine-2,6-Dione: The final step involves coupling the sulfonated intermediate with piperidine-2,6-dione under basic or catalytic conditions.

The reaction conditions (e.g., solvent choice and temperature) are optimized to ensure high yields and purity.

Biological Activities

Piperazine and piperidine derivatives have been extensively studied for their pharmacological effects. While specific data on this compound is limited, its structural analogs suggest potential activities:

  • Antiviral Activity:

    • Analogous compounds have shown inhibitory effects against HIV-1 and other viruses by interacting with viral enzymes or blocking replication pathways .

  • Antipsychotic Potential:

    • Piperazine derivatives often target dopamine D2/D3 and serotonin receptors (5-HT1A/5-HT2A), making them candidates for treating schizophrenia or bipolar disorders .

  • Anti-inflammatory Effects:

    • Similar compounds exhibit significant anti-inflammatory activity through inhibition of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action for this compound is hypothesized based on its structural features:

  • The dichlorophenyl group enhances hydrophobic interactions with receptor binding sites.

  • The sulfonyl group may act as a hydrogen bond acceptor, stabilizing ligand-receptor complexes.

  • The piperidine core provides rigidity to the molecule, ensuring selective binding.

These features make it a promising candidate for further pharmacological evaluation.

Applications and Future Directions

Given its structural similarity to bioactive molecules:

  • Drug Development: Potential lead compound for antiviral or antipsychotic drugs.

  • Chemical Probes: Useful in studying receptor-ligand interactions in CNS-related disorders.

  • Synthetic Modifications: Introduction of additional functional groups could enhance potency or selectivity.

Future research should focus on:

  • Detailed pharmacokinetics and toxicity studies.

  • Exploration of its binding affinity across various biological targets.

  • Development of derivatives to improve solubility and bioavailability.

Table 3: Research Priorities

Research AreaObjective
Structural OptimizationEnhance receptor binding affinity
Biological TestingDetermine antiviral/antipsychotic efficacy
Toxicological StudiesAssess safety profiles

This compound exemplifies the importance of synthetic chemistry in generating novel molecules with significant biomedical potential.

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